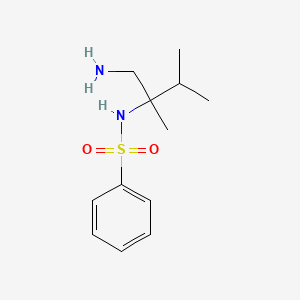![molecular formula C14H18ClNO3 B6643779 2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643779.png)
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is an organic compound that features a chlorobenzoyl group attached to an amino-methyl-ethylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid typically involves multiple steps One common method begins with the chlorination of a benzoyl compound to introduce the chlorine atom This is followed by the formation of an amide bond through the reaction of the chlorobenzoyl compound with an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The ethylbutanoic acid moiety may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Chlorobenzoyl)(methyl)amino]benzoic acid
- 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
Uniqueness
2-[[(3-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[[(3-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASULKKXLPEGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)


![[1-(3,5-Difluorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B6643726.png)
![4-[2-(Methylaminomethyl)pyrrolidin-1-yl]benzenesulfonamide](/img/structure/B6643734.png)
![3-[3-(1,3-Thiazole-4-carbonylamino)phenyl]propanoic acid](/img/structure/B6643741.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6643743.png)
![N-(4-phenoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6643751.png)

![2-Ethyl-2-[(3-imidazol-1-ylpropanoylamino)methyl]butanoic acid](/img/structure/B6643757.png)
![1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643771.png)
![2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643794.png)
![2-Ethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]butanoic acid](/img/structure/B6643799.png)
![4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643804.png)
